9-(1-methanesulfonylpiperidine-4-carbonyl)-1,5-dioxa-9-azaspiro[5.5]undecane
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Overview
Description
9-(1-Methanesulfonylpiperidine-4-carbonyl)-1,5-dioxa-9-azaspiro[5.5]undecane is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique combination of a piperidine ring, a methanesulfonyl group, and a spiro-fused dioxane-azaspiro scaffold. Such structures are often explored for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(1-methanesulfonylpiperidine-4-carbonyl)-1,5-dioxa-9-azaspiro[5.5]undecane typically involves multiple steps, starting from readily available precursors. One common approach includes the formation of the spirocyclic core through a Prins cyclization reaction, which allows the construction of the 1,5-dioxa-9-azaspiro[5.5]undecane scaffold in a single step . The methanesulfonyl group can be introduced via sulfonylation reactions using methanesulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors for better control over reaction conditions and scalability. The purification process typically involves crystallization or chromatography techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
9-(1-Methanesulfonylpiperidine-4-carbonyl)-1,5-dioxa-9-azaspiro[5.5]undecane can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group in the piperidine ring can be reduced to form alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methanesulfonyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
9-(1-Methanesulfonylpiperidine-4-carbonyl)-1,5-dioxa-9-azaspiro[5.5]undecane has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of 9-(1-methanesulfonylpiperidine-4-carbonyl)-1,5-dioxa-9-azaspiro[5.5]undecane involves its interaction with specific molecular targets. For instance, it has been identified as an inhibitor of the MmpL3 protein in Mycobacterium tuberculosis, which is essential for the survival of the bacteria . The compound binds to the active site of the protein, blocking its function and thereby inhibiting bacterial growth.
Comparison with Similar Compounds
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: Shares the spirocyclic scaffold but lacks the methanesulfonyl and piperidine carbonyl groups.
3,9-Diazaspiro[5.5]undecane: Contains a similar spirocyclic structure but with different substituents.
Uniqueness
9-(1-Methanesulfonylpiperidine-4-carbonyl)-1,5-dioxa-9-azaspiro[5.5]undecane is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methanesulfonyl group enhances its potential as a sulfonamide-like inhibitor, while the spirocyclic structure provides rigidity and stability to the molecule.
Properties
IUPAC Name |
1,5-dioxa-9-azaspiro[5.5]undecan-9-yl-(1-methylsulfonylpiperidin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O5S/c1-23(19,20)17-7-3-13(4-8-17)14(18)16-9-5-15(6-10-16)21-11-2-12-22-15/h13H,2-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HELQUGRICKNVNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CCC3(CC2)OCCCO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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